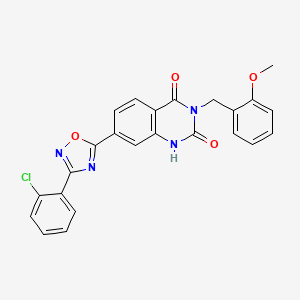

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 7 with a 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl group and at position 3 with a 2-methoxybenzyl moiety. The quinazoline-dione scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in medicinal and agrochemical contexts .

Properties

IUPAC Name |

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O4/c1-32-20-9-5-2-6-15(20)13-29-23(30)17-11-10-14(12-19(17)26-24(29)31)22-27-21(28-33-22)16-7-3-4-8-18(16)25/h2-12H,13H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHAYSPRJOGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

Synthesis of the quinazoline core: The quinazoline ring can be synthesized through the cyclization of an anthranilic acid derivative with a formamide or an amine.

Coupling reactions: The 2-chlorophenyl-1,2,4-oxadiazole and the 2-methoxybenzyl groups are introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, reduced quinazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged in the synthesis of more complex molecules.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of significant interest. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Heterocycles: The quinazoline-dione core in the target compound contrasts with the triazole-thione in compound 6f and the quinoline in ’s derivative . Quinazoline-diones are associated with kinase inhibition, while triazole-thiones often exhibit antimicrobial activity. The 1,2,4-oxadiazole group in the target compound and ’s derivative enhances stability and bioactivity compared to the triazole in quinconazole .

Methoxybenzyl vs. Methylphenyl: The 2-methoxybenzyl group in the target compound could improve solubility compared to the 4-methylphenyl in compound 6f , which is more lipophilic. Dichlorophenyl in Quinconazole: The 2,4-dichlorophenyl substituent in quinconazole enhances fungicidal activity but may increase toxicity compared to the target’s single chlorine.

Functional Group Synergy :

- The combination of quinazoline-dione and oxadiazole in the target compound may synergize to enhance binding to ATP pockets in kinases or microbial enzymes, a hypothesis supported by the pharmacological relevance of both moieties .

Detailed Research Findings

Substituent Position and Bioactivity

- Chlorine Position : In compound 6f , the 3-chlorophenyl group on the benzoxazole ring correlates with antimicrobial activity (IR/NMR data suggests NH and C=S groups participate in hydrogen bonding). The target compound’s 2-chlorophenyl on oxadiazole may favor π-π stacking with aromatic residues in target proteins.

- Methoxy Group : The 2-methoxybenzyl substituent in the target compound likely enhances solubility and membrane permeability compared to the methyl group in compound 6f , critical for bioavailability in drug design.

Oxadiazole vs. Triazole in Agrochemicals

- Quinconazole’s triazole group inhibits fungal ergosterol synthesis, but resistance has emerged in some pathogens. The target compound’s oxadiazole may circumvent this by targeting alternative pathways, as oxadiazoles are less common in commercial fungicides.

Crystallographic Insights

- ’s quinoline-oxadiazole derivative exhibits a planar crystal structure stabilized by hydrogen bonding, suggesting the target compound’s oxadiazole-quinazoline-dione system may adopt similar rigidity, favoring target engagement.

Biological Activity

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family. This class of compounds has garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key features of the structure include:

- A quinazoline core , which is known for its biological activity.

- The oxadiazole moiety , which contributes to its pharmacological properties.

- Substituents such as 2-chlorophenyl and 2-methoxybenzyl that enhance its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have shown significant inhibition of tumor cell proliferation in various human cancer cell lines. The average logGI50 values for related quinazoline derivatives were reported between -6.1 and -6.45, indicating potent antitumor activity against multiple cancer types .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. In a comparative study, certain derivatives exhibited inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, some quinazoline-2,4(1H,3H)-dione derivatives showed moderate activity with inhibition zones ranging from 10 to 13 mm . The presence of the oxadiazole ring is believed to enhance these antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been substantiated through various models. Compounds containing similar structures were evaluated in acute inflammatory models in rats and showed significant reduction in inflammation at doses around 200 mg/kg . The presence of electron-withdrawing groups on the benzothiazole ring was linked to enhanced anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Quinazoline derivatives can inhibit specific enzymes involved in tumor growth and inflammation.

- Receptor Interaction : These compounds may interact with various receptors, modulating signaling pathways that lead to cell proliferation or apoptosis.

Research indicates that the interaction with molecular targets could involve both competitive and non-competitive inhibition mechanisms.

Case Studies

Several case studies have explored the biological activities of related quinazoline compounds:

- Antitumor Activity Study : A series of quinazoline derivatives were tested against a panel of 60 human tumor cell lines. Compounds exhibited varying degrees of cytotoxicity with some showing promising results comparable to established chemotherapeutics .

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of several quinazoline derivatives against common pathogens. Results indicated that certain compounds significantly inhibited bacterial growth, particularly against Gram-positive bacteria .

Data Summary

| Activity Type | Compound Tested | Inhibition Zone (mm) | LogGI50 Value |

|---|---|---|---|

| Anticancer | Quinazoline Derivative | 10 - 12 | -6.1 to -6.45 |

| Antimicrobial | Quinazoline Derivative | 11 - 13 | N/A |

| Anti-inflammatory | Quinazoline Derivative | N/A | N/A |

Q & A

Q. What are the recommended synthesis strategies for this quinazoline-oxadiazole hybrid compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of oxadiazole intermediates and subsequent coupling to quinazoline scaffolds. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile derivatives and hydroxylamine under reflux in DMF or DMSO .

- Nucleophilic Substitution : Introducing the 2-methoxybenzyl group via alkylation or Mitsunobu reactions, requiring bases like NaH or K₂CO₃ .

- Optimization : Solvent polarity (e.g., DMSO enhances electrophilicity), temperature control (80–120°C), and catalyst screening (e.g., Pd for cross-coupling). Monitor progress via TLC or HPLC, with purification by column chromatography .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the quinazoline, oxadiazole, and substituents (e.g., 2-chlorophenyl and 2-methoxybenzyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch in quinazoline-dione at ~1700 cm⁻¹) .

- HPLC : Assess purity (>95% for biological assays) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases linked to diseases (e.g., cancer), using fluorogenic substrates to measure IC₅₀ values .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to normal cells (e.g., HEK293) to assess selectivity .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s structural similarity to bioactive heterocycles .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?

- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability bottlenecks .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and modify labile groups (e.g., methoxy or chlorophenyl) to enhance stability .

- Formulation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to improve tissue distribution .

Q. What substituent modifications could enhance target selectivity and reduce off-target effects?

- SAR Studies : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects on target binding .

- Bioisosteric Replacement : Swap the oxadiazole ring with 1,3,4-thiadiazole or triazole to alter hydrogen-bonding interactions .

- Proteomic Profiling : Use affinity chromatography pull-down assays coupled with MS to identify off-target proteins .

Q. How can computational methods guide the prediction of biological targets and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2), focusing on the oxadiazole’s π-π stacking and quinazoline’s hydrogen-bonding motifs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues for mutagenesis validation .

- QSAR Modeling : Corrogate substituent properties (e.g., Hammett σ) with bioactivity data to design optimized analogs .

Q. What crystallographic techniques can resolve structural ambiguities in this compound?

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) to determine absolute configuration and intermolecular interactions (e.g., halogen bonding from the 2-chlorophenyl group) .

- Powder XRD : Compare experimental and simulated patterns to confirm bulk phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.